molecular formula C11H14N4S B2525857 4-allyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 869948-06-1

4-allyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B2525857
CAS No.: 869948-06-1
M. Wt: 234.32
InChI Key: JKJHALCWZBNECS-UHFFFAOYSA-N
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Description

4-Allyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring fused with a pyrrole moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-allyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. One common method includes the reaction of allyl bromide with 1-methyl-1H-pyrrole-2-carbaldehyde to form an intermediate, which is then subjected to cyclization with thiosemicarbazide under acidic conditions to yield the desired triazole-thiol compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

4-Allyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

    Cyclization: Acidic or basic catalysts can facilitate cyclization reactions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Cyclization: Complex heterocyclic compounds.

Scientific Research Applications

4-Allyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    4-Allyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol: Unique due to its specific substitution pattern and combination of functional groups.

    1-Methyl-1H-pyrrole-2-carbaldehyde: A precursor in the synthesis of the target compound.

    Thiosemicarbazide: Another precursor used in the cyclization step.

Uniqueness

The uniqueness of this compound lies in its combination of an allyl group, a pyrrole moiety, and a triazole-thiol structure, which imparts distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

3-[(1-methylpyrrol-2-yl)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4S/c1-3-6-15-10(12-13-11(15)16)8-9-5-4-7-14(9)2/h3-5,7H,1,6,8H2,2H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJHALCWZBNECS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CC2=NNC(=S)N2CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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